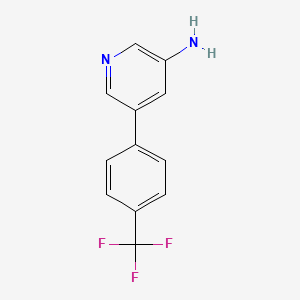

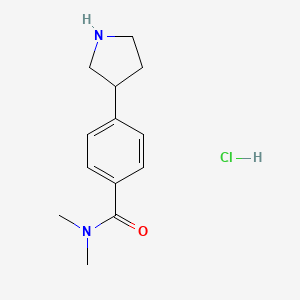

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

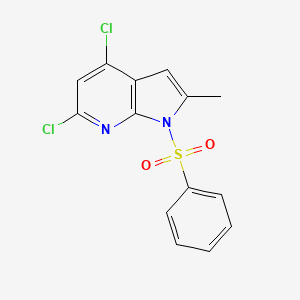

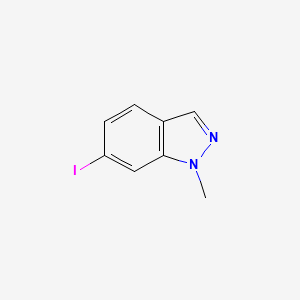

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2. The SMILES string is C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F. These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 238.213. Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Wissenschaftliche Forschungsanwendungen

Anticancer Activity : Alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, have shown promising anticancer activity against multiple cancer cell lines, including lung, breast, prostate, and cervical cancer (Chavva et al., 2013).

Synthesis of Derivatives : The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been explored. This includes preparation and reaction studies of various derivatives, contributing to the broader understanding of pyridine chemistry (Bradiaková et al., 2009).

Cytotoxic Activity : Novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives exhibit cytotoxic activity against human cancer cell lines, suggesting potential for developing new cancer therapies (Kurumurthy et al., 2014).

Coordination Chemistry : The synthesis and characterization of trinuclear N-heterocyclic carbene–palladium(II) complexes have been studied, showing effectiveness as catalyst precursors in the Suzuki–Miyaura coupling reaction (Wang et al., 2016).

Antimicrobial Activity : Novel 1,2,3-triazole-2,4-bis(trifluoromethyl) phenyl pyridine hybrids have been synthesized and evaluated for antimicrobial activity, showing potential against various bacterial and fungal strains (Jha & Ramarao, 2017).

Optical Properties : Studies on the electrochemical and optical properties of a redox-active Cu(II) coordination framework incorporating tris(4-(pyridin-4-yl)phenyl)amine have been conducted, exploring its potential in developing multifunctional frameworks (Hua et al., 2013).

Zukünftige Richtungen

Trifluoromethylpyridines, including 5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine, are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients, and their use is expected to grow as the development of fluorinated organic chemicals becomes an increasingly important research topic .

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-3-1-8(2-4-10)9-5-11(16)7-17-6-9/h1-7H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPBNZRYWFSCAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735029 |

Source

|

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-(Trifluoromethyl)phenyl)pyridin-3-amine | |

CAS RN |

1225829-49-1 |

Source

|

| Record name | 5-[4-(Trifluoromethyl)phenyl]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B572643.png)

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)

![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)